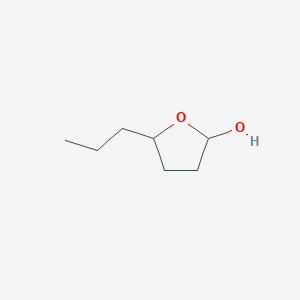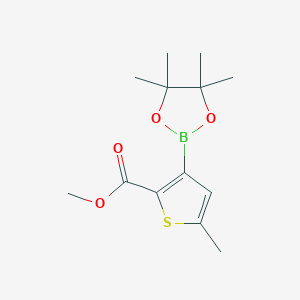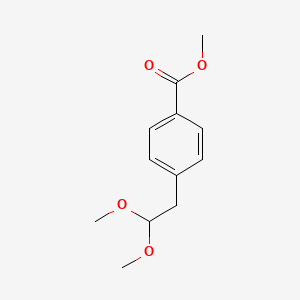
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and a methoxy-methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Methoxy-Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.
Aplicaciones Científicas De Investigación
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis where the Fmoc group is commonly used for protecting amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural complexity.
Industry: Used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The compound’s interactions with enzymes or receptors in biological systems would involve binding to specific active sites, influencing the activity of these biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-{(2S)-1-[(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R,3R)-3-{(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}-2-methylpropanoic acid: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of the Fmoc protecting group and the methoxy-methylpropanoic acid moiety makes (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid unique. The Fmoc group provides stability and ease of removal under mild conditions, making it highly valuable in peptide synthesis. The methoxy group adds to the compound’s versatility in chemical reactions.
Propiedades
Fórmula molecular |
C24H27NO5 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
(2R,3R)-3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-15(23(26)27)22(29-2)21-12-7-13-25(21)24(28)30-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,27)/t15-,21+,22-/m1/s1 |
Clave InChI |
PRTOFBNKUJDFQR-KBJGYGKASA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
SMILES canónico |
CC(C(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-5 chloro-3-cyano-6-[(2-hydroxyethyl)amino]pyrazine](/img/structure/B8438296.png)






